Core Scaffold Antibacterial Activity Window from the Foundational Patent (US 3,557,119)
The parent patent US 3,557,119 establishes that compounds within the 2,3,7,8,9,9a-hexahydro-1H-benzo[d,e][1,7]naphthyridine class demonstrate antibacterial activity. Specifically, the patent exemplifies the 5,6-dimethoxy-8-methyl derivative (Example XVIII) and reports class-level activity against Staphylococcus pyogenes (penicillin-sensitive and penicillin-resistant strains), Sarcina lutea, Streptococcus fecalis, and Salmonella pullorum [1]. However, no quantitative minimum inhibitory concentration (MIC) values are provided for the unsubstituted (non-dimethoxy) 1-methyl scaffold represented by CAS 610279-92-0, nor are direct comparative data against standard antibiotics or related analogs reported.
| Evidence Dimension | Antibacterial spectrum (qualitative) |
|---|---|
| Target Compound Data | No quantitative MIC reported; inferred class membership in antibacterial benzonaphthyridines |
| Comparator Or Baseline | 5,6-dimethoxy-8-methyl-2,3,7,8,9,9a-hexahydro-1H-benzo[d,e][1,7]naphthyridine (Example XVIII) and other dimethoxy derivatives from US 3,557,119 |
| Quantified Difference | Cannot be calculated: target compound lacks published MIC data; comparator dimethoxy derivatives have qualitative activity descriptions only (no MICs) |
| Conditions | In vitro antibacterial screening against S. pyogenes, S. lutea, S. fecalis, S. pullorum, as described in US 3,557,119; specific assay protocols (e.g., broth dilution, agar diffusion) not detailed |
Why This Matters
This establishes the antibacterial potential of the scaffold class, but the absence of quantitative data for CAS 610279-92-0 means its specific potency rank relative to the dimethoxy analogs cannot be assessed.
- [1] Humber, L. G. US Patent 3,557,119. 2,3,7,8,9,9a-hexahydro-1H-benzo[d,e][1,7]naphthyridine derivatives. Filed April 11, 1967, and patented January 19, 1971. View Source
